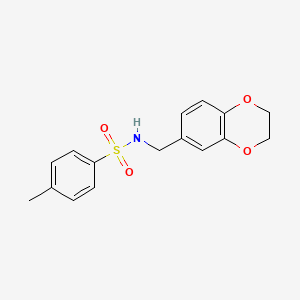
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole" belongs to the family of 1,3,4-oxadiazoles, which are known for their wide range of biological activities and applications in material science due to their high-energy molecular structure. The structural uniqueness of this compound comes from the presence of oxadiazole rings, which are pivotal in its chemical behavior and properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-step reactions starting from aromatic acids, esters, or hydrazides, leading to the formation of the oxadiazole ring through cyclization processes. In the case of compounds with similar structures, the synthesis has been carried out using starting materials like amino-benzenedicarboxylic acid and methoxy benzoyl hydrazine, followed by diazotization, acyl chloride formation, diarylhydrazide formation, and dehydration steps to form the desired 1,3,4-oxadiazole derivatives (Zhu Wei-guo, 2007).
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazoles has been characterized using spectroscopic techniques like IR, NMR, and mass spectrometry. Single-crystal X-ray analysis has provided unambiguous structure determination for compounds within this class, highlighting the planarity of the oxadiazole rings and the conformational relationships between substituents which can significantly impact the compound's physical and chemical properties (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo a variety of chemical reactions that define their chemical properties. These include nucleophilic substitution reactions, cycloadditions, and the formation of complexes with metals. The reactivity is influenced by the substituents on the oxadiazole ring and the nature of the reaction partners (M. Kut et al., 2023).
properties
IUPAC Name |
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3/c1-3-23-14-9-11(8-13(18)15(14)22-2)16-20-17(24-21-16)10-5-4-6-12(19)7-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKZVBIHKXJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5-(4-methoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5049046.png)
![4-methyl-1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5049052.png)
![ethyl (5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5049053.png)
![3-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5049063.png)

![2-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5049085.png)
![ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5049098.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049103.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)
![4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5049111.png)

![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)